Summary of the Application: cis-2-Butene-1,4-diol is used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
Results or Outcomes Obtained: The cyclodehydration of cis-2-butene-1,4-diol with active methylene compounds gives 2-vinyl-2,3-dihydrofurans in good to high yields .
Summary of the Application: cis-2-Butene-1,4-diol is used in Grubbs’s cross metathesis of eugenol .
Methods of Application or Experimental Procedures: The compound is used in a cross metathesis reaction with eugenol . This is an organometallic experiment .
Results or Outcomes Obtained: The result of this reaction is the creation of a natural product .
Summary of the Application: cis-2-Butene-1,4-diol is used in the production of endosulfan . Endosulfan is a pesticide that has been phased out globally due to its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor .
Methods of Application or Experimental Procedures: The compound reacts with hexachlorocyclopentadiene to form endosulfan diol . Endosulfan diol then reacts with thionyl chloride to form endosulfan .
Results or Outcomes Obtained: The result of this reaction is the creation of endosulfan, a highly toxic pesticide .
Cis-2-Butene-1,4-Diol is a chemical compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.1051 g/mol. It is also known by several other names, including cis-Butenediol and cis-1,4-Dihydroxy-2-butene. The compound features a double bond between the second and third carbon atoms, with hydroxyl groups attached to the first and fourth positions, giving it unique properties as an alcohol and a diol .
The compound exists in two geometric isomers: cis and trans, with cis-2-butene-1,4-diol being the more stable form due to steric factors. Its structure can be represented as follows:
textHO OH | |H2C=C—C—C=CH2
Several methods exist for synthesizing cis-2-butene-1,4-diol:
Cis-2-Butene-1,4-Diol has several applications:
Studies involving cis-2-butene-1,4-diol often focus on its interactions during catalytic reactions. For instance:
Cis-2-butene-1,4-diol shares similarities with several other compounds due to its structural features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trans-2-butene-1,4-diol | C₄H₈O₂ | Geometric isomer differing in double bond position |
1,4-butanediol | C₄H₁₀O₂ | Saturated diol without double bonds |
3-butenoic acid | C₄H₆O₂ | Contains a carboxylic acid functional group |
Cis-2-butene-1,4-diol's uniqueness lies primarily in its dual hydroxyl groups positioned across a double bond, which influences its reactivity patterns compared to similar compounds. Its ability to serve as both an alcohol and a diol allows it to participate in diverse
Irritant